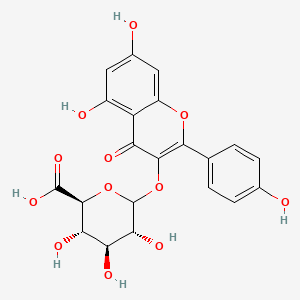

Kaempferol-3-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18O12 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1 |

InChI Key |

FNTJVYCFNVUBOL-MBIBTLSJSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Pictograms |

Irritant |

Synonyms |

kaempferol-3-O-glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

What is the biological activity of Kaempferol-3-glucuronide

An In-Depth Technical Guide to the Biological Activity of Kaempferol-3-glucuronide

Executive Summary

This compound (K3G), a major flavonoid metabolite, is emerging from the shadow of its well-studied aglycone, kaempferol, as a bioactive molecule with significant therapeutic potential. As the predominant form of kaempferol found in plasma following dietary intake, understanding the specific biological activities of K3G is paramount for developing novel therapeutics and functional foods.[1][2] This guide synthesizes current research to provide a comprehensive technical overview of K3G's bioactivity, focusing on its anti-inflammatory, antioxidant, and metabolic-regulating properties. We will dissect the molecular mechanisms, present key quantitative data, and provide validated experimental protocols to empower researchers in this promising field.

Pharmacokinetics and Bioavailability: The Journey of a Metabolite

The therapeutic efficacy of any compound is fundamentally linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Kaempferol, consumed in its glycosidic forms from dietary sources, undergoes extensive metabolism.[3] The glucuronidated form, specifically this compound, is a primary metabolite formed in the small intestine and liver.[3][4][5]

Human studies have shown that K3G is the major kaempferol conjugate detected in both plasma and urine after consumption of kaempferol-rich foods like endive.[1][2] It is absorbed more efficiently than quercetin, with a mean maximum plasma concentration of approximately 0.1 µM reached around 5.8 hours post-ingestion, suggesting absorption from the distal small intestine or colon.[1][2] The hydrophilic nature of the glucuronide moiety allows K3G to be absorbed directly from the small intestine.[6] This favorable pharmacokinetic profile, with relatively low interindividual variation, makes K3G a key player in mediating the in vivo health effects attributed to dietary kaempferol.[1][2]

Core Biological Activities and Mechanisms of Action

K3G exerts its effects through the modulation of multiple, interconnected signaling pathways. The following sections detail its primary biological activities.

Potent Anti-inflammatory and Antineuroinflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. K3G has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[7][8][9] Its primary mechanism involves the suppression of key inflammatory cascades, particularly in response to stimuli like lipopolysaccharide (LPS).

Mechanistic Insights:

-

Inhibition of Pro-inflammatory Mediators: K3G dose-dependently inhibits the production of critical pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), leukotriene B4 (LTB4), and cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][8][9][10][11]

-

Suppression of the NF-κB Pathway: A cornerstone of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. K3G blocks the phosphorylation of the NF-κB p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][11]

-

Downregulation of MAPK Signaling: K3G attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs), another crucial pathway in the inflammatory response.[7][10][12]

-

Upregulation of Anti-inflammatory Cytokines: Beyond suppressing pro-inflammatory signals, K3G also promotes the resolution of inflammation by upregulating the secretion of the anti-inflammatory cytokine IL-10.[8][9][11]

These activities extend to neuroinflammation, where K3G protects microglial cells (the brain's immune cells) from inflammatory insults, suggesting its potential in managing neurodegenerative diseases.[7][10]

Caption: K3G inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Table 1: Summary of In Vitro & In Vivo Anti-inflammatory Studies

| Model System | Stimulus | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Dose-dependent inhibition of NO, IL-1β, PGE2, LTB4; Inhibition of NF-κB phosphorylation. | [8][9][11] |

| BV2 Microglial Cells | LPS | Reduced NO, IL-6, TNF-α; Downregulated iNOS, COX-2; Inhibited MAPK and NF-κB pathways. | [7][10][12] |

| Balb/c Mice | LPS | Reduced serum IL-1β; Normalized necrosis and neutrophil infiltration in tissues. | [11] |

| Balb/c Mice | Carrageenan | Reduced paw edema in a dose-dependent manner (max inhibition of 48% at 5 mg/kg). |[11] |

Robust Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and disease pathogenesis. K3G is a potent antioxidant that operates through direct radical scavenging and by bolstering endogenous antioxidant systems.[7][13]

Mechanistic Insights:

-

Activation of the Nrf2/HO-1 Pathway: K3G upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade.[7][12] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is bound by Keap1, which targets it for degradation. K3G promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as HO-1.[13][14]

-

ROS Reduction and Lipid Peroxidation Inhibition: K3G directly reduces ROS levels and inhibits lipid peroxidation, as evidenced by decreased levels of malondialdehyde (MDA), a key marker of oxidative damage.[13][14]

-

Enhancement of Antioxidant Enzymes: It significantly increases the levels of crucial antioxidant enzymes like glutathione peroxidase (GSH-px).[13][14]

Caption: K3G enhances antioxidant defense via Nrf2/HO-1 signaling.

Regulation of Glucose Metabolism

Metabolic disorders like type 2 diabetes are a growing global health concern. K3G has been identified as a modulator of glucose metabolism, primarily by activating a key signaling pathway involved in insulin action.[11][15][16]

Mechanistic Insights:

-

Activation of AKT/GSK3β Signaling: K3G activates the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway.[11][15] It has been shown to induce AKT activity in mouse liver homogenates and upregulate the phosphorylation of both AKT and its downstream target GSK3β.[4][11]

-

Increased Glucose Consumption: By activating this pathway, K3G enhances glucose consumption in metabolically active cells, such as HepG2 human liver cancer cells.[4][11]

This activity suggests K3G could play a role in improving insulin sensitivity and managing hyperglycemia.

Caption: K3G improves glucose metabolism by activating AKT/GSK3β signaling.

Other Reported Biological Activities

While less extensively studied than the activities above, preliminary research has associated K3G with other potential therapeutic effects:

-

Anticancer Potential: K3G has been shown to reduce the catalytic activity of enzymes like aldose reductase (AKR1B1), which is implicated in the progression of several cancers, including liver, cervical, and skin cancers.[11] However, most research on anticancer effects focuses on the aglycone, kaempferol.[17][18][19]

-

Anti-HIV Activity: An active glucuronide form, K3G sodium, has been reported to possess anti-HIV-1 activity.[9][10]

-

Aldose Reductase Inhibition: K3G and other kaempferol glycosides have been identified as potent inhibitors of aldose reductase, an enzyme linked to diabetic complications.[10]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, this section details standardized protocols for assessing the core biological activities of K3G.

Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol is a self-validating system to quantify the anti-inflammatory potential of K3G.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of K3G (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour. A positive control, such as dexamethasone, should be included.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group must be maintained.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. Causality check: A reduction in absorbance directly correlates with K3G's inhibition of iNOS activity.

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm. This step is critical to ensure observed effects are not due to cytotoxicity.

-

Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol assesses the direct free-radical scavenging capacity of K3G.

-

Reagent Preparation:

-

Prepare a 0.08 mg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

-

Prepare a series of concentrations of K3G in a suitable solvent (e.g., DMSO, ethanol). Ascorbic acid should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the K3G solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank control (solvent + DPPH) and sample controls (K3G + ethanol).

-

Incubate the plate in the dark at 37°C for 30 minutes.[20]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the scavenging activity using the formula:

-

Scavenging Activity (%) = [(A_blank - (A_sample - A_sample_control)) / A_blank] * 100

-

-

Causality check: A decrease in absorbance indicates the reduction of the DPPH radical by K3G, directly measuring its hydrogen-donating ability.

-

Conclusion and Future Directions

This compound is a pharmacologically significant metabolite with a well-defined portfolio of biological activities. Its ability to concurrently target inflammatory (NF-κB, MAPK), oxidative stress (Nrf2/HO-1), and metabolic (AKT/GSK3β) pathways underscores its potential as a multi-target therapeutic agent for chronic diseases. The favorable bioavailability of K3G compared to its parent aglycone makes it a particularly attractive candidate for further development.

Future research should focus on translating these robust preclinical findings. This includes more extensive in vivo studies in disease-specific animal models, investigation into potential synergistic effects with other phytochemicals or conventional drugs, and ultimately, well-designed human clinical trials to validate its efficacy and safety for therapeutic applications.

References

- 1. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. | Semantic Scholar [semanticscholar.org]

- 6. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems [mdpi.com]

A Technical Guide to the Cellular Mechanisms of Kaempferol-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-3-glucuronide (K3G) is a major metabolite of the dietary flavonoid kaempferol, commonly found in various fruits and vegetables. While much research has focused on the aglycone form, emerging evidence demonstrates that K3G possesses significant biological activities of its own. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which K3G exerts its effects at the cellular level. We will explore its potent anti-inflammatory and antioxidant actions, focusing on the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document serves as a comprehensive resource, detailing the causality behind its mechanisms and providing validated experimental protocols for investigating its cellular functions.

Introduction: From Dietary Flavonoid to Cellular Modulator

Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their health-promoting properties.[1][2] Kaempferol, a prominent flavonol, is predominantly present in nature and our diet in its glycosidic forms.[2] Upon ingestion, these glycosides undergo metabolic transformation, with glucuronidation being a primary conjugation reaction in the small intestine and liver.[3][4] This process yields metabolites like this compound (K3G), which represents one of the major forms of kaempferol found in plasma after consumption.[3][5][6]

Historically, the biological activity of flavonoids was often attributed solely to the aglycone form (kaempferol itself), which can be released by microbial enzymes in the gut.[7] However, the significant circulating levels of K3G have prompted researchers to investigate its intrinsic bioactivity.[5][6] It is now understood that K3G is not merely an inactive metabolite but a potent signaling molecule that directly modulates cellular pathways involved in inflammation, oxidative stress, and metabolism.[7][8][9] This guide focuses on the direct cellular mechanisms of K3G, providing a framework for its potential as a therapeutic agent.

Core Mechanisms of Action: A Multi-Pathway Approach

K3G's cellular effects are pleiotropic, stemming from its ability to interact with and modulate multiple intracellular signaling cascades. The primary and most well-documented mechanisms are its anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects: Suppression of Pro-inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. K3G demonstrates potent anti-inflammatory effects by targeting central regulatory pathways, primarily the NF-κB and MAPK signaling cascades.[7][8][10]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate transcription.[11]

K3G has been shown to potently inhibit this process. Studies in LPS-stimulated macrophage cell lines (like RAW 264.7) and microglial cells (BV2) demonstrate that K3G blocks the phosphorylation of NF-κB p65 and inhibits the degradation of IκBα.[7][11][12] This action prevents NF-κB's nuclear translocation, thereby downregulating the expression of its target genes.[11][13] As a result, K3G significantly reduces the production of key pro-inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[8][9][14]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[8][10][14]

-

Other Mediators: Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Leukotriene B4 (LTB4).[7][12]

Interestingly, K3G not only suppresses pro-inflammatory cytokines but has also been found to upregulate the secretion of the anti-inflammatory cytokine IL-10, suggesting a dual role in resolving inflammation.[7][9][12]

The Mitogen-Activated Protein Kinase (MAPK) family—comprising ERK, JNK, and p38—is another critical signaling hub that regulates inflammation.[10][13] LPS and other inflammatory stimuli activate MAPKs through phosphorylation, which in turn can activate transcription factors that promote the expression of inflammatory genes.[10][11] The MAPK pathway often acts upstream of or parallel to NF-κB activation.[10]

K3G effectively downregulates the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[8][10][14] By inhibiting MAPK activation, K3G provides an additional layer of control over the inflammatory response, contributing to the reduced expression of iNOS, COX-2, and other pro-inflammatory molecules.[10][14]

Signaling Pathway Diagram: K3G's Anti-Inflammatory Mechanism

Caption: K3G inhibits inflammation by blocking phosphorylation of MAPKs and IKK, preventing NF-κB activation.

Antioxidant Effects: Enhancing Cellular Defense

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and inflammation. K3G combats oxidative stress through a two-pronged approach: direct ROS scavenging and upregulation of endogenous antioxidant systems via the Nrf2 pathway.

Studies have shown that K3G can directly scavenge ROS in cellular models.[10] For instance, in LPS-stimulated BV2 microglial cells, K3G treatment leads to a dose-dependent decrease in intracellular ROS levels.[10] This direct antioxidant activity is crucial for mitigating the initial burst of oxidative stress that often triggers inflammatory signaling.[8]

The Nrf2-ARE (Antioxidant Response Element) pathway is the master regulator of the cellular antioxidant response.[15][16] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[16] When cells are exposed to oxidative stress or activators like K3G, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[16][17]

K3G has been identified as a potent activator of this pathway.[8][14] Mechanistic studies show that K3G treatment upregulates the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), a powerful antioxidant and cytoprotective enzyme.[8][11][14] This activation of the Nrf2/HO-1 signaling cascade is a key mechanism by which K3G suppresses ROS production and protects cells from oxidative damage.[8][10] This effect is particularly important in neuroinflammation, where oxidative stress plays a significant pathogenic role.[8][10]

Other Emerging Mechanisms

While anti-inflammatory and antioxidant effects are the most characterized, research points to other potential mechanisms of action for K3G.

-

Metabolic Regulation: K3G has been shown to improve glucose metabolism by activating the AKT/GSK3β phosphorylation pathway, leading to increased glucose consumption in HepG2 cells.[9] It may also stimulate glucose uptake in skeletal muscle through an AMPK-dependent mechanism.[18]

-

Anticancer Potential: While most anticancer studies focus on the aglycone kaempferol, which induces apoptosis and cell cycle arrest[1][19][20][21][22], the potent anti-inflammatory and antioxidant effects of K3G suggest it could play a role in creating an anti-tumor microenvironment. Further research is needed to delineate the direct anticancer effects of K3G itself.

Experimental Validation: Protocols and Methodologies

To ensure scientific rigor, the mechanisms described above must be validated through robust experimental protocols. The following section details standardized, self-validating methodologies for assessing the cellular effects of K3G.

Assessing Anti-Inflammatory Activity

The primary model for studying inflammation in vitro involves stimulating immune cells like macrophages (e.g., RAW 264.7) or microglia (e.g., BV2) with LPS and measuring the inhibitory effect of the compound .

This protocol is designed to measure changes in the phosphorylation state (activation) and total protein levels of key signaling molecules.

Causality: Western blotting provides a semi-quantitative measure of protein expression. By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-p65 and total p65), we can determine if K3G specifically inhibits the activation step. The inclusion of a loading control (e.g., β-actin or GAPDH) is critical for ensuring that equal amounts of protein were loaded in each lane, validating the observed changes.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate RAW 264.7 cells at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of K3G (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 1 hour.[9]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for a specified time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10-12% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, and β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels and then to the loading control.

Workflow Diagram: Western Blot for Pathway Analysis

Caption: Standard workflow for analyzing protein expression and phosphorylation via Western Blotting.

Quantifying Antioxidant Activity

This assay measures the overall intracellular ROS levels. DCF-DA is a cell-permeable compound that becomes fluorescent upon oxidation by ROS.

Causality: This method provides a direct measure of K3G's ability to reduce intracellular oxidative stress. A positive control (e.g., H₂O₂) is essential to validate that the assay system can detect ROS, while a known antioxidant (e.g., N-acetylcysteine) can be used to confirm that ROS reduction can be measured.

Step-by-Step Methodology:

-

Cell Culture: Plate BV2 or HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere.[23]

-

Treatment: Pre-treat cells with K3G for 1 hour.

-

ROS Induction: Induce oxidative stress by adding an agent like LPS (1 µg/mL) or H₂O₂ (100 µM) for a defined period.

-

DCF-DA Loading: Remove the medium, wash with PBS, and incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.[14][23]

-

Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Analysis: Express the results as a percentage of the fluorescence in the LPS/H₂O₂-treated control group.

Data Presentation and Interpretation

To facilitate comparison and clear interpretation, quantitative data should be summarized in tables.

Table 1: Summary of K3G's Effects on Inflammatory and Oxidative Markers

| Cellular Model | Stimulus | Marker Measured | Effect of K3G | Pathway Implicated | Reference(s) |

| RAW 264.7 Macrophages | LPS | NO, IL-1β, PGE₂, LTB₄ | Significant Inhibition | NF-κB | [7][12] |

| RAW 264.7 Macrophages | LPS | IL-10 Production | Upregulation | - | [9][12] |

| RAW 264.7 Macrophages | LPS | NF-κB p65 Phosphorylation | Inhibition | NF-κB | [9] |

| BV2 Microglia | LPS | NO, IL-6, TNF-α | Significant Inhibition | NF-κB, MAPK | [8][14] |

| BV2 Microglia | LPS | iNOS, COX-2 Expression | Reduction | NF-κB, MAPK | [8][14] |

| BV2 Microglia | LPS | MAPK (ERK, JNK, p38) Phos. | Downregulation | MAPK | [8][14] |

| BV2 Microglia | LPS | Intracellular ROS | Dose-dependent Decrease | Nrf2/HO-1 | [8][10] |

| BV2 Microglia | LPS | Nrf2, HO-1 Expression | Upregulation | Nrf2/HO-1 | [8][14] |

| HepG2 Hepatocytes | - | Glucose Consumption | Increase | PI3K/Akt | [9] |

Conclusion and Future Directions

This compound is a biologically active metabolite that exerts potent and multifaceted effects at the cellular level. Its primary mechanisms of action involve the robust suppression of key inflammatory signaling pathways (NF-κB and MAPKs) and the enhancement of cellular antioxidant defenses through the activation of the Nrf2/HO-1 cascade.[7][8][14] These actions collectively reduce the production of a wide array of pro-inflammatory mediators and protect cells from oxidative damage.

While significant progress has been made, several areas warrant further investigation:

-

Receptor-level Interactions: Identifying specific cell surface or intracellular receptors that K3G may directly bind to would provide a more complete picture of its mechanism.

-

Transporter-mediated Uptake: Understanding the specific transporters responsible for K3G's entry into different cell types is crucial for predicting tissue-specific effects.[3]

-

Direct Anticancer Activity: Rigorous studies are needed to differentiate the direct effects of K3G on cancer cell proliferation and apoptosis from those of its aglycone, kaempferol.

-

In Vivo Validation: While cellular models are invaluable, further validation of these mechanisms in preclinical animal models of inflammatory diseases is essential for translational development.[7][12]

References

- 1. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanreview.org [europeanreview.org]

- 21. Kaempferol Induces G2/M Cell Cycle Arrest via Checkpoint Kinase 2 and Promotes Apoptosis via Death Receptors in Human Ovarian Carcinoma A2780/CP70 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Kaempferol-3-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Kaempferol and the Significance of its Glucuronidated Metabolites

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a bioactive flavonol abundant in a variety of edible plants and beverages, including tea, broccoli, and grapefruit.[1] Its potential pharmacological activities, such as antioxidant, anti-inflammatory, and antitumor effects, have been a subject of extensive research.[1] However, the therapeutic efficacy of kaempferol is often limited by its low bioavailability, which is largely due to extensive first-pass metabolism in the intestine and liver.[2][3][4][5]

Upon oral ingestion, kaempferol is rapidly metabolized, primarily through glucuronidation and sulfation.[2][3] This results in the circulation of its metabolites, with kaempferol-3-glucuronide (K-3-G) being the most predominant form found in plasma.[1][6][7][8][9] Therefore, a thorough understanding of the pharmacokinetics of K-3-G is paramount to accurately assess the systemic exposure and potential bioactivity of dietary kaempferol.

Section 2: Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The in vivo journey of kaempferol and its glucuronides is a complex interplay of metabolic enzymes and transport proteins. After oral administration, kaempferol is quickly absorbed and biotransformed into phase II conjugates.[1] While the parent kaempferol is present in plasma in very low concentrations, its metabolites, particularly K-3-G, reach significantly higher levels.[1]

2.1. Absorption and First-Pass Metabolism:

Kaempferol glycosides, the common dietary form, are typically hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, kaempferol, which is then absorbed.[4][10] The absorbed kaempferol undergoes extensive first-pass metabolism in the enterocytes and hepatocytes.[3][5] Glucuronidation is a major metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12][13] Specifically, UGT1A9 has been identified as a primary enzyme responsible for kaempferol glucuronidation.[14][15] this compound is a major product of this metabolism, particularly in the small intestine.[1]

2.2. Distribution and the Role of Efflux Transporters:

Once formed, K-3-G and other conjugates are subject to efflux back into the intestinal lumen or transported into the systemic circulation. This process is mediated by efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs).[1][6] These transporters play a critical role in drug elimination and significantly influence the overall in vivo exposure of kaempferol and its metabolites.[1][6] For instance, the absence of MRP2 and BCRP has been shown to significantly increase the systemic exposure (AUC) of kaempferol conjugates.[1][6]

2.3. Metabolism and Enterohepatic Recirculation:

A key aspect of flavonoid disposition is enterohepatic recirculation.[16][17] Glucuronide conjugates, including K-3-G, can be excreted into the bile, transported to the intestine, and then hydrolyzed back to the aglycone by microbial β-glucuronidases.[18][19][20][21] The liberated kaempferol is then available for reabsorption, a process that can prolong its presence in the body and is often associated with multiple peaks in the plasma concentration-time profile.[17] This recycling mechanism, which can occur without the involvement of hepatic conjugating enzymes, is a highly efficient process for flavonoids.[16]

2.4. Excretion:

The metabolites of kaempferol are ultimately excreted in the urine and feces.[22] Studies in humans have shown that a small percentage of the ingested kaempferol dose is excreted in the urine, primarily as K-3-G.[7][8][9][22]

Section 3: In Vivo Experimental Protocols for Pharmacokinetic Studies

To accurately characterize the pharmacokinetics of this compound, well-designed in vivo studies are essential. Rodent models, particularly rats, are frequently used for these investigations.[2]

3.1. Animal Model and Dosing:

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of flavonoids.[3][5][23]

-

Acclimation: Animals should be acclimated for at least one week under standard laboratory conditions (22–26°C, 40–60% relative humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[24]

-

Fasting: Prior to dosing, rats should be fasted overnight (approximately 12 hours) with free access to water to ensure consistent gastrointestinal conditions.[24][25]

-

Administration: Kaempferol or its glycosides are typically administered orally via gavage.[24] Intravenous administration is also performed to determine absolute bioavailability.[3][5]

3.2. Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 12, and 24 hours). Samples are typically collected from the retro-orbital plexus or tail vein into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[23][24][26]

3.3. Bioanalytical Method - Sample Preparation and Analysis:

-

Enzymatic Hydrolysis: To measure the total aglycone concentration (free and conjugated), plasma samples are often incubated with β-glucuronidase/sulfatase to hydrolyze the glucuronide and sulfate conjugates back to kaempferol.[3][25]

-

Extraction: The analytes are then extracted from the plasma using a suitable organic solvent, such as ethyl acetate/acetone.[25]

-

Analytical Technique: The concentrations of kaempferol and its metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[25][26] This technique offers the required sensitivity and selectivity for detecting low concentrations of these compounds in biological matrices.[27]

Section 4: Quantitative Data and Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of kaempferol and its major metabolite, this compound, from in vivo studies. These parameters are crucial for describing the systemic exposure of these compounds.[2]

| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |

| Kaempferol | Rat | 100 | Oral | - | ~1-2 | 760 ± 100 | ~2 | [3] |

| Kaempferol | Rat | 250 | Oral | - | ~1-2 | - | ~2 | [3] |

| This compound | Human | 9 (from endive) | Oral | ~46.6 (0.1 µM) | 5.8 | - | - | [7],[8],[9] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Note: The Cmax for this compound was converted from µM to ng/mL for comparison, assuming a molecular weight of 462.37 g/mol . Direct pharmacokinetic data for administered this compound is limited; the human data reflects the formation of this metabolite after oral intake of kaempferol from a natural source. The low oral bioavailability of kaempferol highlights the extensive first-pass metabolism.[3][5]

Section 5: Visualizing Metabolic Pathways and Experimental Workflows

5.1. Metabolic Pathway of Kaempferol

The following diagram illustrates the primary metabolic pathway of kaempferol in vivo, leading to the formation of this compound.

Caption: In vivo metabolic fate of kaempferol leading to this compound.

5.2. Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo pharmacokinetic study of flavonoids.

Caption: A typical workflow for in vivo bioavailability studies.[4]

Section 6: Conclusion and Future Directions

The in vivo pharmacokinetics of kaempferol are predominantly driven by the formation and disposition of its glucuronidated metabolites, with this compound being the most significant circulating form. A comprehensive understanding of its ADME, including the critical roles of UGT enzymes, efflux transporters, and enterohepatic recirculation, is essential for the development of kaempferol-based therapeutics and functional foods.

Future research should focus on further elucidating the specific transporters involved in the disposition of K-3-G and quantifying the extent of its enterohepatic recirculation. Moreover, human clinical trials are necessary to validate the findings from preclinical models and to fully understand the therapeutic potential of dietary kaempferol by accurately assessing the systemic exposure to its bioactive metabolites.

References

- 1. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Exposure of Kaempferol Is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption of kaempferol from endive, a source of this compound, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption of kaempferol from endive, a source of this compound, in humans [agris.fao.org]

- 9. Absorption of kaempferol from endive, a source of this compound, in humans | CoLab [colab.ws]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Intestinal and hepatic glucuronidation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro glucuronidation of kaempferol and quercetin by human UGT-1A9 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Interplay of Efflux Transporters with Glucuronidation and Its Impact on Subcellular Aglycone and Glucuronide Disposition: A Case Study with Kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flavonoid glucuronides are substrates for human liver beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavonoid glucuronides are substrates for human liver beta-glucuronidase. | Semantic Scholar [semanticscholar.org]

- 20. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β-Glucuronidase from Lactobacillus brevis useful for baicalin hydrolysis belongs to glycoside hydrolase family 30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 25. scielo.br [scielo.br]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Kaempferol-3-glucuronide and its Modulation of the AKT/GSK3β Signaling Pathway

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Kaempferol-3-glucuronide (K3G), a significant flavonoid metabolite, and its intricate signaling mechanisms, with a primary focus on the pivotal AKT/GSK3β pathway. This document is intended to serve as a resource for researchers and drug development professionals, offering in-depth scientific insights and actionable experimental protocols.

Introduction: The Scientific Significance of this compound

Kaempferol, a natural flavonol found in a variety of plants, is extensively metabolized in the body, with this compound (K3G) being one of its primary conjugated metabolites.[1][2] While historically the focus has been on the aglycone form, emerging evidence highlights the distinct biological activities of its metabolites. K3G has garnered considerable attention for its diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6] Of particular interest to the scientific community is its ability to modulate key cellular signaling pathways, including the AKT/GSK3β cascade, which is central to cell survival, metabolism, and inflammation.[2][7][8] Understanding the molecular interactions of K3G with this pathway is crucial for harnessing its therapeutic potential in a range of pathologies, from metabolic disorders to neurodegenerative diseases.

The AKT/GSK3β Signaling Pathway: A Central Regulator of Cellular Function

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that governs a multitude of cellular processes. Upon activation by various growth factors and cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT (also known as Protein Kinase B). Recruited to the plasma membrane, AKT is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a wide array of downstream substrates, one of the most prominent being Glycogen Synthase Kinase 3β (GSK3β).[9] GSK3β is a constitutively active serine/threonine kinase that is inhibited upon phosphorylation by AKT at the Serine 9 residue.[9][10][11] This inhibitory phosphorylation of GSK3β has profound cellular consequences, as GSK3β itself regulates numerous transcription factors and cellular proteins involved in metabolism, inflammation, and apoptosis.[9] Dysregulation of the AKT/GSK3β pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

This compound as a Modulator of AKT/GSK3β Signaling

Recent studies have demonstrated that K3G can directly influence the AKT/GSK3β signaling pathway.[7][8] It has been shown to activate the phosphorylation of both AKT and GSK3β, thereby promoting cell survival and improving glucose metabolism.[2][7][8] This modulation is thought to be a key mechanism underlying its anti-inflammatory and neuroprotective effects. For instance, in inflammatory conditions, the activation of AKT and subsequent inhibition of GSK3β can lead to the suppression of pro-inflammatory gene expression.[5][6]

The following diagram illustrates the signaling cascade initiated by this compound, leading to the modulation of the AKT/GSK3β pathway.

Caption: this compound signaling via the AKT/GSK3β pathway.

Experimental Workflow: Assessing the Impact of this compound on AKT/GSK3β Phosphorylation

To investigate the effects of K3G on the AKT/GSK3β signaling pathway, a series of well-established molecular biology techniques can be employed. The following section provides a detailed, step-by-step methodology for a core set of experiments.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line relevant to the research question. For example, RAW 264.7 macrophages are suitable for inflammation studies, while HepG2 hepatocytes are appropriate for metabolic investigations.[5][7] BV2 microglial cells are a good model for neuroinflammation studies.[3][4]

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment with this compound: Prepare a stock solution of K3G in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments. A typical concentration range for K3G is 5-10 µM.[7]

-

Incubation: Incubate the cells with K3G for the desired time points. A time-course experiment (e.g., 30 minutes, 1 hour, 2 hours) is recommended to determine the optimal time for observing changes in protein phosphorylation.

Protein Extraction and Quantification

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[10]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay to ensure equal loading of protein for subsequent analysis.[10]

Western Blotting for Phospho-AKT and Phospho-GSK3β

Western blotting is a cornerstone technique to detect and quantify the levels of specific proteins, including their phosphorylated forms.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over non-fat milk.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), and total GSK3β.[12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated proteins to their respective total protein levels to determine the relative phosphorylation status.

In Vitro AKT Kinase Assay

To directly measure the enzymatic activity of AKT, an in vitro kinase assay can be performed.

-

Immunoprecipitation of AKT: Immunoprecipitate AKT from cell lysates using an AKT-specific antibody conjugated to agarose beads.[14][15]

-

Kinase Reaction: Resuspend the immunoprecipitated AKT in a kinase buffer containing a GSK3α/β peptide substrate and ATP.[14][16]

-

Detection of Phosphorylated Substrate: After the kinase reaction, the amount of phosphorylated GSK3α/β substrate can be quantified using various methods, such as a luminescent ADP detection assay or by Western blotting with a phospho-GSK3α/β specific antibody.[14][16][17]

The following diagram outlines the experimental workflow for assessing K3G's effect on AKT/GSK3β signaling.

Caption: Experimental workflow for analyzing K3G's effect on AKT/GSK3β.

Data Presentation: Quantitative Summary of K3G Effects

The results of the experiments described above can be summarized in a clear and concise manner using tables. The following table provides a template for presenting quantitative data on the effect of this compound on AKT and GSK3β phosphorylation.

| Treatment Group | Concentration (µM) | p-AKT/Total AKT (Fold Change vs. Vehicle) | p-GSK3β/Total GSK3β (Fold Change vs. Vehicle) |

| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |

| K3G | 1 | 1.52 ± 0.21 | 1.45 ± 0.18 |

| K3G | 5 | 2.89 ± 0.35 | 2.67 ± 0.29 |

| K3G | 10 | 3.45 ± 0.41 | 3.21 ± 0.36 |

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05, **p < 0.01, and **p < 0.001 compared to the vehicle control.

Therapeutic Implications and Future Directions

The ability of this compound to activate the AKT/GSK3β signaling pathway holds significant therapeutic promise. By promoting cell survival and mitigating inflammatory responses, K3G could be a valuable lead compound for the development of novel therapies for a range of conditions, including:

-

Neurodegenerative Diseases: The neuroprotective effects of K3G, potentially mediated through AKT/GSK3β signaling, make it a candidate for further investigation in diseases like Alzheimer's and Parkinson's.[3][4][18][19][20][21]

-

Metabolic Disorders: The role of AKT/GSK3β in glucose metabolism suggests that K3G could be beneficial in managing conditions like type 2 diabetes.[7][8]

-

Inflammatory Diseases: The anti-inflammatory properties of K3G, linked to the modulation of this pathway, warrant exploration in chronic inflammatory conditions.[5][6]

Future research should focus on elucidating the precise molecular targets of K3G within the AKT/GSK3β pathway, as well as its pharmacokinetic and pharmacodynamic properties in more complex in vivo models. Furthermore, synergistic studies of K3G with existing therapeutic agents could unveil novel combination therapies with enhanced efficacy.

Conclusion

This compound is a biologically active metabolite with the ability to potently modulate the AKT/GSK3β signaling pathway. This in-depth technical guide provides a framework for researchers and drug development professionals to explore the therapeutic potential of K3G. The detailed experimental protocols and conceptual overview presented herein are intended to facilitate further investigation into the intricate molecular mechanisms of this promising natural compound.

References

- 1. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]

- 20. Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]

Discovery and Isolation of Kaempferol-3-glucuronide from Plants: A Methodological Compendium for Researchers

<Technical Guide

Abstract

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of Kaempferol-3-glucuronide (K3G), a significant flavonoid glycoside with notable biological activities.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delineates the scientific rationale behind pivotal experimental choices, from the initial selection of plant material to the final structural elucidation of the target molecule. We will explore a multi-step workflow encompassing advanced extraction methodologies, robust purification schemes using column chromatography, and definitive analytical techniques. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Scientific Imperative for Isolating this compound

This compound (K3G) is a naturally occurring flavonol glycoside, a derivative of the widely distributed flavonoid, kaempferol.[4][5] Flavonoids, as a class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom, contributing to pigmentation and defense mechanisms.[6] K3G itself is a metabolite of kaempferol and is found in a variety of dietary sources including endives, blackberries, raspberries, and beans.[4][7]

The scientific interest in K3G stems from its promising pharmacological profile, which includes potent antioxidant and anti-inflammatory properties.[1][2][3][8] Research has indicated its potential in modulating cellular signaling pathways, such as the Nrf2/HO-1 and MAPK/NF-κB pathways, which are critical in the cellular response to oxidative stress and inflammation.[1][8] Furthermore, K3G has been shown to influence glucose metabolism, highlighting its potential as a therapeutic agent.[2][3] The isolation of pure K3G from natural sources is a critical first step for in-depth pharmacological evaluation, preclinical studies, and potential drug development.

This guide will provide a detailed, experience-driven approach to navigate the complexities of isolating K3G, emphasizing the underlying principles that govern each methodological step.

Strategic Sourcing of Plant Material

The successful isolation of this compound begins with the judicious selection and preparation of the plant source.

Candidate Plant Species

K3G is a metabolite of kaempferol, which is found in a wide array of plants.[4][9] Known dietary sources of K3G include:

-

Endives (Cichorium endivia)[7]

-

Blackberries (Rubus species)[7]

-

Red Raspberries (Rubus idaeus)[7]

-

Common Beans (Phaseolus vulgaris)[7]

-

Lettuce (Lactuca sativa)[7]

-

Dill (Anethum graveolens)[7]

Additionally, plants known to be rich in kaempferol glycosides are excellent candidates for screening for K3G.[6][10]

Pre-Extraction Sample Preparation

Proper preparation of the plant material is paramount to maximize the extraction efficiency of flavonoids.

Protocol 2.2.1: Plant Material Preparation

-

Harvesting and Cleaning: Harvest the desired plant parts (e.g., leaves, fruits). Thoroughly wash with deionized water to remove any surface contaminants.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight to prevent photochemical degradation of flavonoids. Alternatively, use a lyophilizer (freeze-dryer) for optimal preservation of thermolabile compounds.

-

Grinding: Once completely dry, grind the material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration, significantly enhancing extraction efficiency.[11]

-

Storage: Store the powdered plant material in an airtight, light-proof container at a low temperature (e.g., -20°C) to minimize enzymatic and oxidative degradation prior to extraction.

Extraction: Liberating K3G from the Plant Matrix

The choice of extraction method is a critical determinant of the yield and purity of the initial crude extract. Both conventional and modern techniques can be employed, each with distinct advantages and disadvantages.

Solvent Selection: The Principle of "Like Dissolves Like"

Flavonoid glycosides like K3G are moderately polar compounds. Therefore, polar solvents are the most effective for their extraction.[12] Commonly used solvents include:

-

Methanol

-

Ethanol

-

Acetone

-

Water

-

Mixtures of the above (e.g., 70-80% aqueous methanol or ethanol)[13]

Aqueous alcohol solutions are often optimal as they can effectively solubilize the target glycosides while minimizing the co-extraction of highly nonpolar compounds like chlorophylls and lipids.[13]

Extraction Methodologies

These methods are often simple and do not require specialized equipment but can be time-consuming and may have lower extraction efficiencies.[14][15]

-

Maceration: Soaking the powdered plant material in a chosen solvent for an extended period (12-72 hours) with occasional agitation.[13][14]

-

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh, hot solvent over the plant material.[13][16] This method is more efficient than maceration but the prolonged exposure to heat can degrade thermolabile compounds.[13]

-

Reflux Extraction: Boiling the plant material with the solvent under a condenser. This is faster than maceration but also involves heat.[14]

These techniques offer higher efficiency, reduced extraction times, and lower solvent consumption.[12][16][17][18]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing their disruption and the release of intracellular contents.[14][18]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and the plant material, leading to rapid cell lysis and release of target compounds.[13][16][17]

Table 1: Comparison of Extraction Methods for Flavonoids

| Method | Advantages | Disadvantages |

| Maceration | Simple, low cost, no specialized equipment.[14] | Time-consuming, low efficiency, large solvent volume.[14] |

| Soxhlet Extraction | Efficient, less solvent than maceration.[13][16] | Requires heat, potential for thermal degradation.[13] |

| Ultrasound-Assisted | Fast, high efficiency, reduced solvent use.[14][18] | Requires specialized equipment, potential for localized heating.[14] |

| Microwave-Assisted | Very fast, high efficiency, reduced solvent use.[13][16] | Requires specialized equipment, potential for thermal degradation.[16] |

Protocol 3.2.1: General Ultrasound-Assisted Extraction (UAE) of K3G

-

Sample Preparation: Place 10 g of powdered plant material into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of 80% aqueous methanol to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Storage: Store the crude extract at 4°C until further purification.

Purification: Isolating K3G from the Crude Extract

The crude extract is a complex mixture of numerous compounds. A multi-step chromatographic approach is essential to isolate K3G to a high degree of purity.

The Central Role of Column Chromatography

Column chromatography is the cornerstone of flavonoid purification.[19][20] The choice of stationary phase (adsorbent) is critical for achieving effective separation.

-

Silica Gel: A common adsorbent for separating compounds based on polarity.[10][21]

-

Macroporous Resins (e.g., AB-8): Excellent for the initial cleanup and enrichment of flavonoids from crude extracts.[19][20]

-

Sephadex LH-20: A size-exclusion and adsorption gel effective for separating flavonoids from other polyphenols.[10][21]

-

Reversed-Phase Silica (C18): Separates compounds based on hydrophobicity and is widely used in High-Performance Liquid Chromatography (HPLC).[22][23]

Diagram 1: General Workflow for K3G Isolation and Identification

Caption: A generalized workflow for the isolation and identification of K3G.

Step-by-Step Purification Protocol

Protocol 4.2.1: Multi-Step Chromatographic Purification of K3G

-

Initial Cleanup with Macroporous Resin:

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-equilibrated macroporous resin (e.g., AB-8) column.[19]

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[20]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions rich in K3G.

-

Combine the K3G-rich fractions and evaporate the solvent.

-

-

Intermediate Purification with Silica Gel or Sephadex LH-20:

-

Redissolve the enriched flavonoid fraction in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the sample to a silica gel or Sephadex LH-20 column.[10]

-

Elute with a suitable mobile phase. For silica gel, a common system is a gradient of methanol in chloroform or ethyl acetate.[10][24] For Sephadex LH-20, methanol is a common eluent.[10]

-

Collect and monitor fractions as described above.

-

-

Final Purification by Preparative HPLC:

-

The semi-purified K3G fraction is subjected to preparative reversed-phase HPLC (Prep-HPLC) for final purification.[25]

-

A C18 column is typically used.[25]

-

The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and acidified water (e.g., with 0.1% formic acid).[25]

-

Monitor the elution profile with a UV detector at the absorption maxima of kaempferol glycosides (around 265 and 350 nm).

-

Collect the peak corresponding to K3G.

-

Remove the organic solvent by rotary evaporation and then lyophilize the aqueous solution to obtain pure K3G as a solid.

-

Structural Elucidation: Confirming the Identity of K3G

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed using modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing polar and thermolabile molecules like flavonoid glycosides. It will provide the molecular ion peak (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode), which can be used to determine the molecular formula.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecular ion to provide structural information, such as the identity of the aglycone (kaempferol) and the sugar moiety (glucuronic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules.[26][27]

-

¹H NMR (Proton NMR): Provides information about the number, chemical environment, and connectivity of protons in the molecule. The characteristic signals for the kaempferol backbone and the glucuronic acid moiety can be identified.[26]

-

¹³C NMR (Carbon NMR): Shows the signals for all the carbon atoms in the molecule, providing a carbon skeleton fingerprint.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These are crucial for assembling the complete structure, including the position of the glycosidic linkage (at the 3-hydroxyl group of kaempferol).[28]

Table 2: Key Spectroscopic Data for K3G Confirmation

| Technique | Expected Information |

| HRMS | Exact mass to confirm the molecular formula C₂₁H₁₈O₁₂. |

| MS/MS | Fragmentation showing a loss of the glucuronic acid moiety (176 Da), yielding the kaempferol aglycone fragment (m/z 285). |

| ¹H NMR | Characteristic signals for the A and B rings of kaempferol, and signals for the protons of the glucuronic acid moiety.[26] |

| ¹³C NMR | Resonances corresponding to the 15 carbons of the kaempferol aglycone and the 6 carbons of the glucuronic acid. |

| HMBC | A key correlation between the anomeric proton of glucuronic acid and the C-3 carbon of kaempferol, confirming the linkage position. |

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically grounded methodology for the discovery and isolation of this compound from plant sources. By integrating modern extraction techniques with a systematic, multi-step chromatographic purification strategy, researchers can obtain high-purity K3G suitable for detailed biological and pharmacological investigation. The definitive structural elucidation using a combination of mass spectrometry and NMR spectroscopy ensures the identity and integrity of the isolated compound.

The successful isolation of K3G opens avenues for further research into its mechanisms of action, bioavailability, and therapeutic potential. As our understanding of the intricate roles of natural products in human health continues to grow, the methodologies described herein will serve as a valuable resource for scientists working at the forefront of natural product chemistry and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Kaempferol - Wikipedia [en.wikipedia.org]

- 5. This compound | C21H18O12 | CID 22846027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsit.com [ijsit.com]

- 7. Showing Compound Kaempferol 3-glucuronide (FDB000634) - FooDB [foodb.ca]

- 8. Kaempferol-3-O-Glucuronide Ameliorates Non-Alcoholic Steatohepatitis in High-Cholesterol-Diet-Induced Larval Zebrafish and HepG2 Cell Models via Regulating Oxidation Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodstruct.com [foodstruct.com]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and characterization of flavonoid from Ficus glomerata fruits. [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 21. auctoresonline.org [auctoresonline.org]

- 22. academic.oup.com [academic.oup.com]

- 23. myfoodresearch.com [myfoodresearch.com]

- 24. asianpubs.org [asianpubs.org]

- 25. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 26. ukaazpublications.com [ukaazpublications.com]

- 27. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Kaempferol-3-glucuronide: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-3-glucuronide, a significant metabolite of the widely studied flavonol kaempferol, is a naturally occurring flavonoid glycoside found in a variety of plants, including tea, grapes, and various medicinal herbs. As the understanding of flavonoid metabolism and its impact on human health deepens, this compound has emerged as a molecule of considerable interest. Its altered physicochemical properties compared to its aglycone parent, kaempferol, particularly its increased water solubility, influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its isolation and analysis, and an exploration of its biological significance, with a focus on its anti-inflammatory and antioxidant mechanisms.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application in research and development. These properties dictate its behavior in biological systems and inform the design of appropriate experimental protocols.

Molecular Structure and Identity

This compound is characterized by a kaempferol aglycone linked at the 3-hydroxyl position to a glucuronic acid moiety via a β-glycosidic bond.[1][2]

-

Chemical Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl β-D-glucopyranosiduronic acid

-

CAS Number: 22688-78-4[3]

-

Synonyms: Kaempferol 3-O-β-D-glucuronide, Kaempferol 3-glucuronide, K3G[4][5]

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₁₂ | [3][6] |

| Molecular Weight | 462.36 g/mol | |

| Appearance | Off-white to dark yellow powder | |

| Melting Point | 189-191 °C | |

| Solubility | Soluble in methanol and acetonitrile. Soluble in DMSO (100 mg/mL with sonication). | [7] |

| UV-Vis λmax (in Methanol) | 267 nm, 350 nm | [8] |

Spectral Data for Structural Elucidation

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 461.[3] Fragmentation typically involves the loss of the glucuronic acid moiety (176 Da), resulting in a prominent ion corresponding to the kaempferol aglycone at m/z 285.[3]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in methanol exhibits two major absorption bands, which are characteristic of the flavonol skeleton. Band I, in the range of 320-385 nm, corresponds to the B-ring cinnamoyl system, while Band II, between 240-280 nm, is associated with the A-ring benzoyl system.[8]

Part 2: Experimental Protocols

The following section provides a detailed, step-by-step methodology for the extraction, purification, and quantification of this compound from a plant source, specifically tea leaves, where it is a known constituent. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Extraction and Purification of this compound from Tea Leaves

This protocol is designed for the efficient extraction and purification of this compound, leveraging its polarity and chromatographic behavior.